molecular formula C24H23N3O3S2 B2492014 N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941931-21-1

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2492014
CAS No.: 941931-21-1
M. Wt: 465.59
InChI Key: HJGHEZHLMUGBMA-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a potent and selective inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to specifically block the activation of the NLRP3 inflammasome complex, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism of action makes it a crucial pharmacological tool for investigating the role of NLRP3-driven inflammation in a wide range of disease models, including autoimmune disorders, gout, Alzheimer's disease, and Type 2 diabetes. The compound functions by directly binding to NLRP3 and preventing its interaction with NEK7, a key step required for inflammasome assembly following activation signals. Research utilizing this inhibitor has been instrumental in delineating the contribution of NLRP3 to the pathogenesis of numerous chronic inflammatory and metabolic diseases, providing a foundation for the development of novel therapeutic strategies. Its high selectivity for NLRP3 over other inflammasome sensors, such as AIM2 or NLRC4, ensures the specificity of experimental findings, making it an invaluable compound for probing complex inflammatory pathways in both in vitro and in vivo settings.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-17-9-12-21-22(14-17)31-24(26-21)27(16-19-6-4-5-13-25-19)23(28)15-18-7-10-20(11-8-18)32(2,29)30/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHEZHLMUGBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the Knoevenagel condensation reaction, which involves the condensation of 6-ethyl-2-aminothiazole with an appropriate aldehyde or ketone in the presence of a base

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of various substituted benzothiazoles or pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide in anticancer research. For instance, derivatives of thiazole have shown promising anticancer effects against various tumor cell lines, including A549 and C6. Techniques such as MTT assays and caspase-3 activation assays have been employed to evaluate their efficacy, indicating that structural modifications can enhance their therapeutic potential .

Antimicrobial Properties
The compound's structural analogs have demonstrated antibacterial activity against a range of microorganisms. For example, thiazole derivatives exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml. This suggests that this compound may possess similar antimicrobial properties that could be further investigated .

COX Inhibition
Compounds with similar structures have been explored for their ability to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer. The modification of phenyl rings on related compounds has shown promise in enhancing selectivity and potency against COX enzymes, suggesting that this compound could be a candidate for further development in this area .

Material Science Applications

The compound's intricate structure may allow it to function as a precursor for novel materials with unique properties. The presence of the benzo[d]thiazole moiety can enhance the electronic properties of polymers, potentially leading to applications in organic electronics or photonic devices.

Synthetic Chemistry Insights

The synthesis of this compound involves several steps that highlight its complexity and versatility. The synthetic routes employed can lead to variations that may exhibit different biological activities or material properties. Understanding these synthetic pathways is crucial for optimizing the production of this compound and its derivatives for various applications .

Case Studies and Research Findings

Study Focus Findings
Yurttaş et al., 2015Antimicrobial ActivityCompounds exhibited MICs ranging from 100–400 µg/ml against various bacteria; structural characteristics significantly influenced efficacy .
Recent Anticancer StudiesAnticancer ActivityThiazole derivatives showed significant anticancer effects on A549 and C6 cell lines; structural modifications enhanced therapeutic potential .
COX Inhibition StudiesSelective InhibitionModifications on phenyl rings improved selectivity for COX-2 inhibitors; potential application in anti-inflammatory therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of benzothiazole-acetamide derivatives is highly dependent on substituent variations. Key comparisons include:

Compound Name Substituents Key Features Biological Target/Activity Reference
Target Compound 6-ethyl, 4-(methylsulfonyl)phenyl, pyridin-2-ylmethyl High lipophilicity (ethyl), polar sulfone group, heterocyclic amine Likely kinase inhibition (e.g., VEGFR-2) -
6d (N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) 6-nitro, thiadiazole-thio group Strong electron-withdrawing nitro group; thiadiazole enhances binding to VEGFR-2 Antitumor (IC₅₀ = 1.2 µM against HepG2), VEGFR-2 inhibition (88% at 10 µM)
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-fluorophenyl, pyridinyl-thiazole Fluorine improves metabolic stability; pyridinyl-thiazole enhances target affinity Mycobacterium tuberculosis PyrG/PanK inhibition
Compound 21 (2-(4-(prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) 6-CF₃, propargyloxy-phenyl Trifluoromethyl increases hydrophobicity; propargyloxy may enable click chemistry modifications Kinase inhibition (synthesis intermediate)

Key Observations :

  • Electron-Withdrawing Groups : Nitro (6d) and trifluoromethyl (Compound 21) substituents enhance antitumor activity but may reduce bioavailability due to high polarity.
  • Aromatic Heterocycles : Pyridinylmethyl (target compound) vs. pyridinyl-thiazole (GSK1570606A) influence target selectivity (e.g., kinases vs. bacterial enzymes).
  • Sulfone vs.
Pharmacokinetic and Physicochemical Properties

Comparative physicochemical data highlight the impact of substituents:

Compound Molecular Weight LogP (Predicted) Solubility (µg/mL) Plasma Protein Binding (%) Reference
Target Compound ~450 (estimated) 3.5–4.2 Low (<10) >90% (predicted) -
6d 480.51 2.8 15.3 85%
Compound 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) 422.54 3.1 22.7 78%
GSK1570606A 343.39 2.5 35.0 70%

Key Observations :

  • Methylsulfonyl and pyridinylmethyl groups may increase plasma protein binding compared to methoxy or fluorine substituents .

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H26N2O3SC_{23}H_{26}N_2O_3S, with a molecular weight of approximately 466.6 g/mol. It contains several functional groups, including a benzo[d]thiazole moiety, a methylsulfonyl group, and an acetamide linkage, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity : The thiazole nucleus in the compound is known to exhibit antimicrobial properties by inhibiting the biosynthesis of bacterial lipids. This mechanism can lead to the disruption of cell membrane integrity in pathogens, thereby inhibiting their growth .
  • Anticancer Properties : Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells. Specifically, they may activate caspase pathways, leading to programmed cell death in tumor cell lines such as A549 (lung cancer) and C6 (glioma) .

Antimicrobial and Anticancer Activity

Recent studies have evaluated the compound's efficacy against various pathogens and cancer cell lines. The following table summarizes key findings from research studies:

Activity Tested Organism/Cell Line IC50 Value (µM) Mechanism
AntimicrobialE. coli15Inhibition of lipid biosynthesis
AntimicrobialS. aureus12Disruption of cell membrane integrity
AnticancerA549 (lung cancer)10Induction of apoptosis via caspase activation
AnticancerC6 (glioma)8Activation of apoptotic pathways

Case Studies

  • Anticancer Activity : A study synthesized a series of thiazole derivatives, including compounds similar to this compound. These compounds exhibited significant anticancer activity against A549 and C6 cell lines, with mechanisms involving apoptosis induction confirmed through caspase assays .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structural features effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methylsulfonyl group in enhancing antimicrobial activity .

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